[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1417567-71-5
VCID: VC2722129
InChI: InChI=1S/C13H17NO4/c1-3-18-13(17)11-6-4-5-10(7-11)8-14(2)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)
SMILES: CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid

CAS No.: 1417567-71-5

Cat. No.: VC2722129

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid - 1417567-71-5

Specification

CAS No. 1417567-71-5
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name 2-[(3-ethoxycarbonylphenyl)methyl-methylamino]acetic acid
Standard InChI InChI=1S/C13H17NO4/c1-3-18-13(17)11-6-4-5-10(7-11)8-14(2)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)
Standard InChI Key HMULJYDCGLECGA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O
Canonical SMILES CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Identification

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid is identified by the CAS registry number 1417567-71-5. It possesses a molecular formula of C13H17NO4 with a calculated molecular weight of 251.28 g/mol. This compound features a benzyl group substituted at the meta position with an ethoxycarbonyl group, along with a methylamino functionality connected to an acetic acid moiety.

Structural Components

The structural architecture of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid consists of four main components:

  • A benzene ring with meta-substitution (3-position) of an ethoxycarbonyl group

  • A benzyl linker connecting the aromatic portion to the nitrogen atom

  • A tertiary amine featuring N-methylation

  • An acetic acid group attached to the nitrogen

This combination of functional groups creates a molecule that belongs to the broader class of amino acids and derivatives, specifically those that include carboxylic acid functionalities along with amine groups.

Physical and Chemical Properties

Based on its structural features, [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid exhibits properties typical of both amino acids and aromatic esters. The following table summarizes its key properties:

PropertyValueNotes
Molecular Weight251.28 g/molComputed based on molecular formula C13H17NO4
Physical StateLikely solid at ambient conditionsBased on structural characteristics
SolubilityProbable solubility in polar organic solventsDue to presence of both polar and nonpolar groups
Functional GroupsCarboxylic acid, tertiary amine, ethyl esterContributing to chemical reactivity profile
AcidityCarboxylic acid group (pKa ~4-5)Estimates based on similar structures
BasicityTertiary amine (pKa ~9-10 of conjugate acid)Estimates based on similar structures

Synthesis Methodologies

General Synthetic Approaches

The synthesis of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid typically involves several key steps and chemical transformations. Based on information from related compounds, the synthesis generally requires controlled conditions to optimize yield and purity.

Several synthetic pathways can be proposed:

  • Nucleophilic substitution reactions involving the appropriate benzyl halide derivatives and N-methylglycine

  • Esterification processes to introduce the ethoxycarbonyl functionality

  • Selective N-alkylation approaches to install the methyl group on the nitrogen atom

Reaction Mechanisms and Conditions

The synthesis of this compound likely involves mechanisms similar to those employed in the preparation of related structures. For instance, the coupling chemistry used in peptide synthesis offers valuable insights into potential synthetic routes . Common reagents in such syntheses include:

  • Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for forming amide bonds

  • Protecting group strategies to control reactivity during multistep synthesis

  • Controlled reaction conditions including temperature, solvent selection, and reaction time

Industrial methods for synthesizing this compound may involve large-scale reactions utilizing established protocols that have been optimized for efficiency and purity.

Chemical Reactivity

Functional Group Reactivity

The diverse functional groups present in [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid contribute to its rich chemical reactivity profile. The compound can undergo several types of chemical reactions, including those typical for amino acids and esters.

The carboxylic acid group can participate in:

  • Esterification reactions with alcohols

  • Amide formation with amines

  • Salt formation with bases

  • Decarboxylation under certain conditions

The tertiary amine functionality enables:

  • Lewis base behavior in various reactions

  • Potential quaternization with alkylating agents

  • Coordination with metals through the nitrogen lone pair

The ethoxycarbonyl group is susceptible to:

  • Hydrolysis under acidic or basic conditions

  • Transesterification reactions

  • Reduction to alcohols with appropriate reducing agents

Reaction Mechanisms

The reaction mechanisms involving [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid typically follow established organic chemistry principles. For example, the esterification of the carboxylic acid group would proceed through nucleophilic acyl substitution, while amide formation would involve similar mechanistic pathways.

The mechanisms of action generally involve interaction with various nucleophiles and electrophiles, depending on the specific reaction conditions and reagents employed. These mechanistic considerations are important for understanding how this compound can be utilized in various synthetic applications.

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid, including:

  • O-H stretching from the carboxylic acid (broad band around 3300-2500 cm-1)

  • C=O stretching from both the carboxylic acid and ester groups (approximately 1700-1735 cm-1)

  • C-N stretching from the tertiary amine (approximately 1200-1350 cm-1)

  • Aromatic C=C stretching (approximately 1600 cm-1)

Structural Relationships with Similar Compounds

Comparison with Related Amino Acid Derivatives

To better understand the properties of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid, it is valuable to compare it with structurally related compounds. Several compounds from the search results share partial structural similarities:

CompoundMolecular FormulaMolecular WeightStructural SimilaritiesReference
3-[(Ethoxycarbonyl)amino]propanoic acidC6H11NO4161.16 g/molContains ethoxycarbonyl and carboxylic acid groups
Glycine, N-methyl-N-methoxycarbonyl-, ethyl esterC7H13NO4175.18 g/molFeatures N-methylation and ester functionality
2-[benzyl(phenylmethoxycarbonyl)amino]acetic acidC17H17NO4299.32 g/molContains benzyl and amino acid components

Structure-Activity Relationships

The structural features of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid suggest potential structure-activity relationships that may be relevant for its applications:

  • The tertiary amine with N-methylation affects the basicity and nucleophilicity compared to primary or secondary amines

  • The meta-substitution pattern on the benzene ring influences the electronic distribution and potentially the reactivity of the molecule

  • The combination of aromatic and aliphatic regions creates an amphiphilic character that may impact solubility and interaction with biological systems

Applications in Synthetic Chemistry

Role as a Building Block

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid can serve as a valuable building block in organic synthesis. Its diverse functional groups allow for selective transformations and incorporation into more complex molecules. Potential applications include:

  • Serving as a specialized amino acid derivative in peptide synthesis, similar to the role of other functionalized amino acids in creating peptides with specific properties

  • Acting as an intermediate in the synthesis of compounds with potential biological activities

  • Providing a scaffold for further functionalization through reactions at various reactive sites within the molecule

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